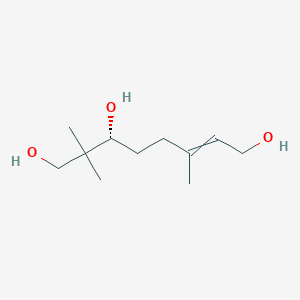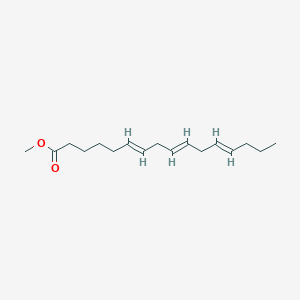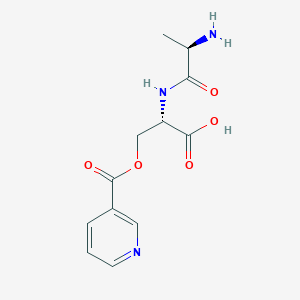
Dimethyl (2-chloro-5-methylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-chloro-5-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-chloro-5-methylphenyl)phosphonate typically involves the reaction of 2-chloro-5-methylphenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired phosphonate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-chloro-5-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic phosphonates.
Scientific Research Applications
Dimethyl (2-chloro-5-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (2-chloro-5-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that catalyze phosphorylation reactions. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the chlorinated aromatic ring.
Dimethyl phenylphosphonate: Contains a phenyl ring without the chlorine and methyl substituents.
Dimethyl (2-chlorophenyl)phosphonate: Similar but lacks the methyl group on the aromatic ring.
Uniqueness: Dimethyl (2-chloro-5-methylphenyl)phosphonate is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
920266-98-4 |
|---|---|
Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
1-chloro-2-dimethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-7-4-5-8(10)9(6-7)14(11,12-2)13-3/h4-6H,1-3H3 |
InChI Key |
RJUSSXXADYYGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)

![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)




![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)
